![molecular formula C24H26O12 B055839 Viscumneoside VI CAS No. 118985-26-5](/img/structure/B55839.png)
Viscumneoside VI
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Overview
Description
Viscumneoside VI is a bioactive compound that is extracted from the Viscum album plant, commonly known as mistletoe. It has been studied in recent years for its potential therapeutic properties in various diseases, including cancer.
Scientific Research Applications
Immune Modulating Activities
A study on Viscum album var. coloratum, which contains Viscumneoside VI, explored its potential in treating skin rash induced by EGFR inhibitors. The research found that extracts from Viscum album significantly reduced the production of certain chemokines like MCP-1 and RANTES, potentially making it useful in managing skin toxicity without affecting the anti-cancer efficacy of treatments like erlotinib (Choi et al., 2022).
Chemical Structure and Isolation
Research dating back to 1988 on Viscum coloratum, a traditional Chinese medicine, identified Viscumneoside VI as a flavanone glycoside. This work was significant in elucidating the chemical structure of Viscumneoside VI, contributing to the understanding of its potential pharmacological properties (Kong Dy et al., 1988).
Pharmacological Properties
In another study, the ethyl acetate fraction from Viscum coloratum, which includes Viscumneoside VI, exhibited inhibitory effects on osteoclast formation. This suggests its potential use in treating osteoporosis and related bone diseases (Yin et al., 2008).
Anti-Cancer Activities
Viscumneoside VI is also associated with anti-cancer activities. A study on phenolic compounds from Viscum album tinctures, which likely include Viscumneoside VI, showed significant inhibitory activities against various cancer cells, suggesting a potential role in cancer pharmacotherapy (Melo et al., 2018).
properties
CAS RN |
118985-26-5 |
---|---|
Product Name |
Viscumneoside VI |
Molecular Formula |
C24H26O12 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H26O12/c1-10(25)33-9-19-21(29)22(30)23(31)24(36-19)34-12-6-14(27)20-15(28)8-16(35-18(20)7-12)11-3-4-13(26)17(5-11)32-2/h3-7,16,19,21-24,26-27,29-31H,8-9H2,1-2H3/t16-,19+,21+,22-,23+,24+/m0/s1 |
InChI Key |
GPCKIXOOCSOBEC-AKRDZZKRSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)OC)O)O)O)O |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)OC)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)OC)O)O)O)O |
Other CAS RN |
118985-26-5 |
synonyms |
homoeriodictyol-7-O-(6''-O-acetyl)glucopyranoside viscumneoside VI |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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